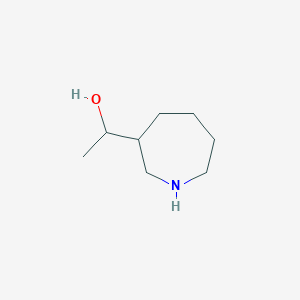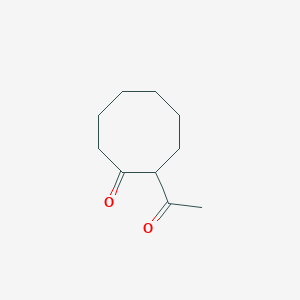
2-Acetyl-cyclooctanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-cyclooctanone is an organic compound with the molecular formula C10H16O2 It is a ketone derivative of cyclooctane, characterized by the presence of an acetyl group attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-cyclooctanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclooctanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanone derivatives.
Scientific Research Applications
2-Acetyl-cyclooctanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-cyclooctanone involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclooctane ring provides a stable framework for further chemical modifications. The pathways involved may include enzyme-catalyzed transformations and interactions with biological macromolecules.
Comparison with Similar Compounds
2-Acetyl-cyclohexanone: A similar compound with a six-membered ring instead of an eight-membered ring.
Cyclooctanone: The parent compound without the acetyl group.
2-Acetyl-cyclopentanone: A compound with a five-membered ring and an acetyl group.
Uniqueness: 2-Acetyl-cyclooctanone is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific ring sizes.
Properties
CAS No. |
17343-99-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetylcyclooctan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h9H,2-7H2,1H3 |
InChI Key |
KZODDYFBBIHFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
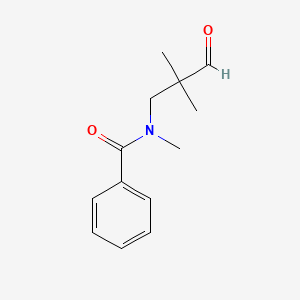
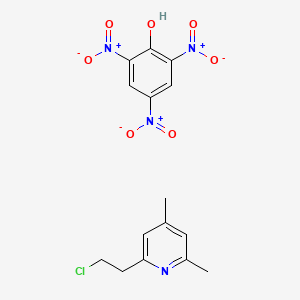
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
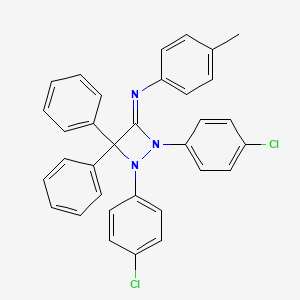
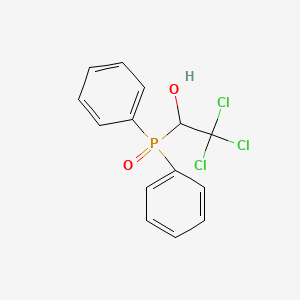
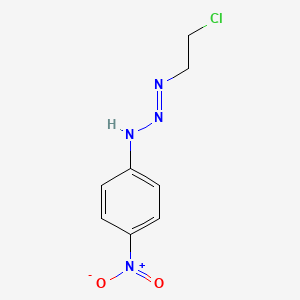
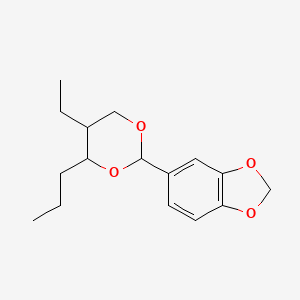

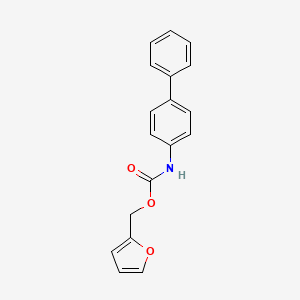
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
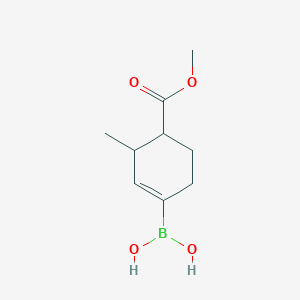
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
